molecular formula C12H10FNO2 B8357907 2-Fluoro-2-(quinolin-6-yl)propanoic acid

2-Fluoro-2-(quinolin-6-yl)propanoic acid

Cat. No.: B8357907
M. Wt: 219.21 g/mol
InChI Key: QOJJQZGFKXVCSY-UHFFFAOYSA-N
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Description

2-Fluoro-2-(quinolin-6-yl)propanoic acid is a fluorinated carboxylic acid derivative featuring a quinoline moiety at position 6 of the propanoic acid backbone. The fluorine atom at the α-position exerts a strong electron-withdrawing effect, enhancing the acidity of the carboxylic acid group (pKa ~2.5–3.5, estimated) compared to non-fluorinated analogs.

Properties

Molecular Formula

C12H10FNO2

Molecular Weight

219.21 g/mol

IUPAC Name

2-fluoro-2-quinolin-6-ylpropanoic acid

InChI

InChI=1S/C12H10FNO2/c1-12(13,11(15)16)9-4-5-10-8(7-9)3-2-6-14-10/h2-7H,1H3,(H,15,16)

InChI Key

QOJJQZGFKXVCSY-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC2=C(C=C1)N=CC=C2)(C(=O)O)F

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Variations on the Propanoic Acid Backbone

2-Methyl-2-(quinolin-6-yl)propanoic acid (CAS 5622-34-4)
  • Structure : Methyl group replaces fluorine at the α-position.
  • Impact :
    • Reduced acidity (pKa ~4.0–4.5) due to the electron-donating methyl group.
    • Increased steric bulk may hinder interactions with planar biological targets.
  • Applications : Less explored in drug development due to lower metabolic stability compared to fluorinated analogs .
2-Hydroxy-3-(quinolin-6-yl)propanoic acid (CAS 1514057-26-1)
  • Structure : Hydroxyl group at position 3 instead of fluorine.
  • Impact: Enhanced hydrophilicity (aqueous solubility ~50–100 mg/L) but susceptibility to oxidation. Potential for hydrogen bonding, altering target selectivity .

Positional Isomerism in Quinoline Substitution

3-(quinolin-7-yl)propanoic acid
  • Structure: Quinoline moiety attached at position 7 of the propanoic acid.
  • Impact: Altered spatial orientation reduces π-π stacking efficiency with flat targets (e.g., enzyme active sites). Lower lipophilicity (LogP ~1.8 vs. ~2.5 for quinolin-6-yl derivatives) .

Heterocyclic Ring Replacements

2-(2-Phenyl-1,3-benzoxazol-6-yl)propanoic acid (CAS 51234-58-3)
  • Structure: Benzoxazole replaces quinoline.
  • Impact :
    • Reduced aromatic surface area diminishes π-π interactions.
    • Benzoxazole’s oxygen and nitrogen atoms introduce hydrogen-bonding capabilities .

Ester Derivatives and Prodrugs

Ethyl 2,2-difluoro-2-(quinolin-6-yl)acetate (CAS 943541-40-0)
  • Structure : Esterified form with two fluorine atoms.
  • Impact :
    • Increased lipophilicity (LogP ~3.2) enhances membrane permeability.
    • Hydrolyzes in vivo to release the active difluoroacetic acid derivative .

Table 1: Key Properties of Selected Compounds

Compound Name Substituent(s) Molecular Weight pKa (Estimated) LogP Solubility (mg/L)
2-Fluoro-2-(quinolin-6-yl)propanoic acid F, quinolin-6-yl 259.25 2.8–3.2 2.5 20–50 (pH 7.4)
2-Methyl-2-(quinolin-6-yl)propanoic acid CH₃, quinolin-6-yl 255.30 4.0–4.5 2.7 10–30 (pH 7.4)
2-Hydroxy-3-(quinolin-6-yl)propanoic acid OH, quinolin-6-yl 259.25 3.5–4.0 1.9 50–100 (pH 7.4)
Ethyl 2,2-difluoro-2-(quinolin-6-yl)acetate COOEt, 2F, quinolin-6-yl 251.23 N/A 3.2 <10 (pH 7.4)

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